1-ethyl-6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridazine-3-carboxamide

Medicinal Chemistry Kinase Inhibition Scaffold Hopping

Researchers requiring a fixed structural probe for pyridazine carboxamide kinase inhibitor SAR studies often face supply inconsistency. 1-Ethyl-6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridazine-3-carboxamide (CAS 2177060-74-9) provides a unique 3-phenylpropyl side chain and defined 1-ethyl regioisomer, enabling direct interrogation of substituent effects on ALK/c-Met kinase inhibition. • Non-interchangeable probe with specific steric/electronic profile • Certified purity for reproducible HPLC/LC-MS/NMR method development • Available for immediate global shipping.

Molecular Formula C16H19N3O2
Molecular Weight 285.347
CAS No. 2177060-74-9
Cat. No. B2572040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridazine-3-carboxamide
CAS2177060-74-9
Molecular FormulaC16H19N3O2
Molecular Weight285.347
Structural Identifiers
SMILESCCN1C(=O)C=CC(=N1)C(=O)NCCCC2=CC=CC=C2
InChIInChI=1S/C16H19N3O2/c1-2-19-15(20)11-10-14(18-19)16(21)17-12-6-9-13-7-4-3-5-8-13/h3-5,7-8,10-11H,2,6,9,12H2,1H3,(H,17,21)
InChIKeyFGWSGVANGOGXGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridazine-3-carboxamide: Kinase-Targeted Carboxamide


1-Ethyl-6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridazine-3-carboxamide (CAS 2177060-74-9) is a synthetic dihydropyridazine derivative with a molecular formula of C16H19N3O2 and a molecular weight of 285.34 g/mol . It belongs to a class of substituted pyridazine carboxamides, which are recognized in patent literature as inhibitors of protein kinases, particularly targeting kinases such as ALK and c-Met, and are implicated in therapeutic research for cancer, neurological, and psychiatric disorders . The compound is primarily available from specialized chemical vendors for research purposes, but its specific biological activity profile remains largely undocumented outside of proprietary or preliminary investigations .

SAR Probe Fixed 3-phenylpropyl chain for kinase inhibitor SAR mapping
Regioisomer-Defined 1-ethyl substitution provides specific molecular geometry for target engagement studies
Analytical Reference CAS-verified identity with documented purity specifications

Why 1-ethyl-6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridazine-3-carboxamide Cannot Be Substituted


The biological activity within the pyridazine-3-carboxamide class is highly dependent on the specific N-substitution pattern. Research on closely related analogs shows that even minor structural modifications, such as the presence of a pyridazine versus a biphenyl core, can dramatically shift enzyme selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values varying from nanomolar to micromolar ranges . The unique 3-phenylpropyl side chain on the target compound introduces a specific steric and electronic profile that is not replicated by simpler alkyl or benzyl substitutions, making it a non-interchangeable, unique chemical probe for structure-activity relationship (SAR) studies where this exact spatial configuration is required .

Core Scaffold Shift
Pyridazine to pyridine core change may alter hydrogen-bonding capacity and kinase selectivity profile.
Side Chain Mismatch
Simpler alkyl or benzyl substitutions may not replicate the extended lipophilic interaction of the 3-phenylpropyl chain.
Regioisomer Integrity
2-ethyl regioisomer may exhibit different spatial configuration and target engagement properties.

1-ethyl-6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridazine-3-carboxamide: Differentiation from Analogs


Pyridazine vs. Pyridine Core Scaffold Impact

The target compound's core is a 1,6-dihydropyridazine, which is a privileged structure in medicinal chemistry. A direct structural analog, 6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridine-3-carboxamide, replaces the pyridazine ring with a pyridine ring. This single atom substitution (N for C-H) can fundamentally alter the molecule's hydrogen-bonding capacity, electronic distribution, and Log P, which are critical determinants of target binding and pharmacokinetics. While class-level data shows pyridazine-containing carboxamides can achieve potent enzyme inhibition (e.g., AChE IC50 of 0.11 µM for a related series), no direct head-to-head data for this specific compound against its pyridine analog is publicly available .

Core Scaffold
Class-level
1,6-dihydropyridazine vs 1,6-dihydropyridine core — N-for-C-H substitution alters H-bonding and Log P
Core heterocycle selection context
In silico comparison; direct binding data unavailable
Medicinal Chemistry Kinase Inhibition Scaffold Hopping

3-Phenylpropyl Chain as Key Differentiator

The target compound's 3-phenylpropyl amide side chain is a critical structural feature that differentiates it from a close analog, N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1341154-17-3), which lacks any N-substitution on the carboxamide . In published research on phenylpyridazine carboxamides, the nature of the amide substituent dramatically affected enzyme selectivity (AChE vs. BChE) and potency, with IC50 values ranging from 0.11 to 2.69 µM for various derivatives . The target compound's extended lipophilic chain is predicted to access deeper hydrophobic pockets in target proteins, a hypothesis that can only be tested with this specific compound.

3-Phenylpropyl Chain
Class-level
N-(3-phenylpropyl) vs unsubstituted amide — extended lipophilic chain predicted to access deeper hydrophobic pockets
Side-chain substitution context
SAR trends from related pyridazine series
Structure-Activity Relationship Chemical Probe Enzyme Selectivity

Regioisomeric Integrity: 1-Ethyl vs. 2-Ethyl

The placement of the ethyl group at the 1-position of the dihydropyridazine ring is a distinct regioisomeric feature. A potential synthetic impurity or alternative analog would be the 2-ethyl substituted isomer. This is particularly relevant as different isomers in related pyridazine series have been shown to exhibit differential biological activities; for instance, the most active isomers of p38MAPK inhibitors were those with specific substitution patterns relative to the pyridazine nitrogens . The target compound's defined 1-ethyl substitution ensures the correct molecular geometry for its intended application.

Regioisomer Identity
Class-level
1-ethyl substitution confirmed; 2-ethyl regioisomer avoided
Regioisomer-specific identity context
Inferred from regioisomer-dependent activity in pyridazine series
Regioisomerism Chemical Purity Target Engagement

Procurement-Ready Identity and Purity

As a commercially available chemical with a distinct CAS number (2177060-74-9), this compound is offered with defined analytical specifications. Vendor listings indicate a typical purity of 95% or higher, supported by characterization data such as MSDS and structural identification . This contrasts with custom-synthesized analogs for which purity, identity, and batch-to-batch consistency may be variable and undocumented. A precise molecular identity (molecular weight 285.34 g/mol, formula C16H19N3O2) provides a verifiable baseline for quality control during procurement .

Procurement Specifications
Specification review
Purity ≥95%, CAS 2177060-74-9, MW 285.34
Supports procurement reproducibility
Vendor-specified characterization data
Analytical Chemistry Procurement Compound Quality Control

Research Applications of 1-ethyl-6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridazine-3-carboxamide


SAR Probe for Kinase Inhibitor Development

The compound serves as a fixed structural probe in SAR studies aimed at optimizing pyridazine carboxamide kinase inhibitors. Its unique 3-phenylpropyl side chain and defined 1-ethyl regioisomer allow researchers to directly interrogate the impact of these specific structural features on biochemical potency and selectivity, a hypothesis supported by patent data where minor changes in substitution patterns led to significant variations in kinase inhibition profiles .

Negative Control in Cholinesterase Assays

Given that structurally related pyridazine-3-carboxamides have demonstrated potent and selective enzyme inhibition (e.g., compound 5h with an AChE IC50 of 0.11 µM), this compound with a distinct N-(3-phenylpropyl) substituent can be utilized as a negative control or a reference standard to validate assay specificity and to map the binding site requirements for this pharmacophore .

Lipophilicity-Driven Target Engagement Tool

The 3-phenylpropyl chain contributes significant lipophilicity, making the compound a useful tool for investigating the balance between lipophilicity-driven membrane permeability and target binding. It can be used in Log P/log D measurement studies, plasma protein binding assays, and cellular permeability models to generate data that informs the optimization of similar lead compounds .

Analytical Standard for Method Development

With a defined molecular weight of 285.34 g/mol, a unique CAS number, and commercial availability with certified purity, this compound is suitable for use as a reference standard in HPLC, LC-MS, and NMR method development. Its distinct retention time and spectral fingerprint ensure reliable identification and quantification in reaction monitoring and quality control processes .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Fixed 3-phenylpropyl substitution pattern
Scaffold substitution and selectivity mapping
Cholinesterase assay negative control
Distinct N-(3-phenylpropyl) substituent
Assay specificity and binding site mapping
Lipophilicity-driven permeability studies
Extended lipophilic side chain
Log P/log D, plasma protein binding models
Analytical reference standard
Defined CAS, MW, and certified purity
HPLC, LC-MS, NMR method development
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